Methyl2-amino-5-bromo-3-ethynylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
methyl 2-amino-5-bromo-3-ethynylbenzoate |
InChI |
InChI=1S/C10H8BrNO2/c1-3-6-4-7(11)5-8(9(6)12)10(13)14-2/h1,4-5H,12H2,2H3 |
InChI Key |
CMIWKGZHJKETPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1N)C#C)Br |
Origin of Product |
United States |
Overview of Methyl 2 Amino 5 Bromo 3 Ethynylbenzoate in Contemporary Organic Synthesis
Significance of the Compound as a Synthetic Scaffold
The primary significance of Methyl 2-amino-5-bromo-3-ethynylbenzoate lies in its utility as a synthetic scaffold. A scaffold in this context is a core molecular structure upon which a variety of substituents can be systematically added, leading to the generation of a library of related compounds. The value of this specific scaffold is derived from the distinct reactivity of its four functional groups, which can often be addressed selectively through orthogonal chemical reactions.
The key reactive sites on the molecule are:
The ortho-amino-ethynyl moiety: This arrangement is a well-established precursor for intramolecular cyclization reactions. For instance, it is perfectly primed for constructing quinoline (B57606) rings, a common motif in pharmacologically active compounds. nih.govresearchgate.net The reaction can be initiated under various conditions, often catalyzed by metals, to form the heterocyclic core.
The bromine atom: Positioned para to the amino group, the bromo substituent serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide range of carbon-based or heteroatomic substituents. The reactivity of aryl bromides in such couplings is well-documented and highly reliable. organic-chemistry.org
The terminal ethynyl (B1212043) group: The C-H bond of the terminal alkyne is acidic and can be readily metallated or used directly in coupling reactions. It is a key participant in the Sonogashira coupling, allowing for the formation of C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org Furthermore, terminal alkynes are cornerstone functional groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."
The methyl ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide via aminolysis. Anthranilic acid esters and their derivatives are important intermediates in the synthesis of numerous pharmaceuticals. rsc.orgijpsjournal.com
The combination of these groups on a single, rigid benzene (B151609) ring allows for the rapid assembly of complex molecules. A synthetic chemist can utilize these functional groups in a stepwise manner to build molecular complexity efficiently.
| Functional Group | Potential Reaction Type | Typical Reagents/Catalysts | Resulting Structure |
|---|---|---|---|
| Amino Group (-NH₂) | Intramolecular Cyclization | Metal catalysts (e.g., Ag(I), Au(I), Cu(I)) | Quinoline formation |
| N-Arylation / N-Alkylation | Aryl/Alkyl Halides, Pd or Cu catalyst | N-substituted aniline (B41778) derivative | |
| Bromo Group (-Br) | Suzuki Coupling | Boronic acid, Pd catalyst, base | Biaryl compound |
| Heck Coupling | Alkene, Pd catalyst, base | Styrenyl derivative | |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Di-amino derivative | |
| Ethynyl Group (-C≡CH) | Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst, base | Internal alkyne |
| Click Chemistry (CuAAC) | Azide (B81097), Cu(I) catalyst | Triazole formation | |
| Methyl Ester (-COOCH₃) | Hydrolysis | Aqueous acid or base | Carboxylic acid |
| Amidation | Amine, heat or catalyst | Amide derivative |
Strategic Position of Multi-functionalized Benzoate (B1203000) Esters in Chemical Space
In the quest for novel molecules with specific functions, such as drugs or advanced materials, chemists aim to explore "chemical space"—the vast ensemble of all possible molecular structures. ijrar.org Multi-functionalized aromatic compounds, like the benzoate ester , are strategically positioned starting points for this exploration. fastercapital.com Their rigid, planar structure provides a predictable geometric foundation, while the diverse functional groups act as portals to different regions of chemical space.
The strategic advantage of Methyl 2-amino-5-bromo-3-ethynylbenzoate stems from the principle of orthogonality . The different functional groups exhibit distinct reactivities, allowing one to be modified while the others remain intact under specific reaction conditions. This selective reactivity is crucial for controlled, multi-step syntheses. For example, the significant difference in reactivity between an aryl bromide and a terminal alkyne in palladium-catalyzed reactions allows for selective coupling. A Sonogashira coupling can be performed at the bromo position, leaving the terminal alkyne available for a subsequent transformation like a cycloaddition.
This orthogonality enables a divergent synthetic strategy, where a single intermediate can be used to create a large and diverse library of final products simply by changing the order and type of reactions performed. This efficiency is highly valued in modern chemical research, particularly in high-throughput screening and drug discovery programs. researchgate.net Aromatic compounds are fundamental building blocks in pharmaceuticals, and their ability to be precisely functionalized allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. ijrar.orgfastercapital.com
| Reaction Step 1 | Reactive Site | Reaction Step 2 | Reactive Site | Potential Outcome |
|---|---|---|---|---|
| Suzuki Coupling | Bromo Group | Intramolecular Cyclization | Amino/Ethynyl Groups | Aryl-substituted Quinoline |
| Sonogashira Coupling | Bromo Group | Click Reaction (CuAAC) | Original Ethynyl Group | Molecule with both internal alkyne and triazole moieties |
| Click Reaction (CuAAC) | Ethynyl Group | Buchwald-Hartwig Amination | Bromo Group | Molecule containing both a triazole and a diarylamine |
| Intramolecular Cyclization | Amino/Ethynyl Groups | Ester Hydrolysis | Methyl Ester Group | Quinoline-carboxylic acid |
Synthetic Methodologies for Methyl 2 Amino 5 Bromo 3 Ethynylbenzoate
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of Methyl 2-amino-5-bromo-3-ethynylbenzoate reveals several key disconnections that form the basis for potential synthetic strategies. The target molecule can be deconstructed by considering the reverse of plausible synthetic reactions. The most logical disconnections involve the carbon-carbon bond of the ethynyl (B1212043) group and the carbon-halogen and carbon-nitrogen bonds of the aromatic ring.
A primary disconnection can be made at the ethynyl group, suggesting a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, as the final step. This would involve the coupling of a suitable ethynylating agent with a 3-halo-substituted methyl 2-amino-5-bromobenzoate precursor. An alternative disconnection could involve the installation of the amino group late in the synthesis, for instance, by reduction of a nitro group. Similarly, the bromo substituent could be introduced via an electrophilic aromatic substitution reaction.
Precursor Identification and Starting Material Selection
Based on the retrosynthetic analysis, a key precursor is a trifunctional benzene (B151609) ring, likely a substituted methyl benzoate (B1203000). A plausible and commercially available starting material is methyl 2-aminobenzoate (B8764639) (methyl anthranilate) or a related substituted benzoic acid. For instance, 2-amino-5-bromobenzoic acid is a known compound that can be esterified to provide a direct precursor for the introduction of the ethynyl group. orgsyn.org Another viable precursor is methyl 2-amino-5-bromobenzoate, which is also commercially available and can be used in the synthesis of various derivatives. researchgate.net
Established Synthetic Routes to the Core Structure
The construction of the trisubstituted benzene ring of Methyl 2-amino-5-bromo-3-ethynylbenzoate can be achieved through several established synthetic routes. These methods often involve a combination of directed metalation, cross-coupling, and functional group transformations.
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.ca In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can react with an electrophile. diva-portal.org
For the synthesis of the target molecule, the amino or a protected amino group, as well as the ester functionality, could potentially serve as DMGs. organic-chemistry.orgbeilstein-journals.org For instance, a protected aniline (B41778) derivative could be used to direct lithiation at the 2-position, followed by quenching with an electrophile to introduce a substituent that can later be converted to the ethynyl group. The carboxylate group itself can also act as a directing group in metalation reactions. organic-chemistry.org The hierarchy and additive effects of multiple DMGs would need to be carefully considered to achieve the desired regioselectivity. uwindsor.ca
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net The introduction of the ethynyl group at the 3-position of the benzene ring is ideally suited for a Sonogashira coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl halide or triflate in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govorganic-chemistry.org
A plausible route would involve the synthesis of a methyl 2-amino-5-bromo-3-halobenzoate intermediate. For example, the synthesis of methyl 2-amino-5-bromo-3-iodobenzoate has been reported, which can serve as an excellent substrate for a subsequent Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene (B32187), followed by desilylation. chemicalbook.com The reaction mechanism generally involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and reductive elimination to yield the aryl alkyne product. organic-chemistry.orgnih.gov
A common and effective method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. pearson.comacs.org Aromatic nitration is an electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto the ring, typically using a mixture of concentrated nitric acid and sulfuric acid. researchgate.netkhanacademy.org The directing effects of existing substituents on the ring must be considered to achieve the desired regiochemistry.
Once the nitro group is in place, it can be readily reduced to an amino group (-NH2). A variety of reducing agents can be employed for this transformation, including metals in acidic media (e.g., tin and hydrochloric acid) or catalytic hydrogenation. pearson.comyoutube.com This two-step process provides a reliable method for the installation of the amino functionality. acs.org
The introduction of the bromine atom at the 5-position can be accomplished through electrophilic aromatic halogenation. studymind.co.uk This reaction typically involves the treatment of the aromatic substrate with bromine (Br2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). libretexts.orgkhanacademy.org The catalyst polarizes the bromine molecule, making it a more potent electrophile.
The regioselectivity of the bromination is governed by the electronic effects of the substituents already present on the benzene ring. The amino and ester groups will influence the position of bromination. Alternatively, biological halogenation methods using halogenase enzymes offer another potential route for selective halogenation. acs.orgbohrium.com
Ethynylation Techniques for Alkyne Moiety Incorporation
The introduction of the ethynyl group at the C-3 position of the methyl 2-amino-5-bromobenzoate backbone is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The Sonogashira cross-coupling reaction is a cornerstone synthetic strategy for the formation of C(sp²)–C(sp) bonds, making it the premier technique for this transformation. libretexts.org
The reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne. libretexts.org For the synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate, a suitable precursor is Methyl 2-amino-5-bromo-3-iodobenzoate. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective alkynylation at the C-3 position. The synthesis of this precursor can be achieved by the iodination of Methyl 2-amino-5-bromobenzoate using N-iodosuccinimide in acetic acid. chemicalbook.com
The subsequent Sonogashira coupling is catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst, typically in the presence of an amine base. libretexts.org A common alkyne source is trimethylsilylacetylene, which is often favored for its ease of handling. The trimethylsilyl (B98337) (TMS) protecting group is subsequently removed under mild basic or fluoride-ion-mediated conditions to yield the terminal alkyne.
Proposed Reaction Scheme:
Iodination: Methyl 2-amino-5-bromobenzoate is reacted with N-iodosuccinimide to selectively introduce an iodine atom at the ortho-position to the amino group, yielding Methyl 2-amino-5-bromo-3-iodobenzoate. chemicalbook.com
Sonogashira Coupling: The resulting compound is then coupled with trimethylsilylacetylene using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper co-catalyst (e.g., CuI) in the presence of a base like triethylamine (B128534) (Et₃N).
Deprotection: The TMS group is removed from the resulting silyl-protected alkyne to afford the final product, Methyl 2-amino-5-bromo-3-ethynylbenzoate.
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate is crucial for developing sustainable and environmentally responsible processes. The Sonogashira reaction, while powerful, traditionally involves precious metal catalysts and toxic solvents. acs.orgresearchgate.net
Key areas for green improvements include:
Alternative Solvents: The replacement of hazardous solvents like DMF with greener alternatives such as water, bio-based solvents, or N-hydroxyethylpyrrolidone is a primary goal. acs.orgdigitellinc.com Protocols using water or mixtures of water and organic solvents are particularly attractive. researchgate.netacs.org
Catalyst Recovery and Reuse: A significant environmental and economic drawback is the use of homogeneous palladium catalysts, which are difficult to recover and can contaminate the final product. rsc.org The development of heterogeneous catalysts, where the palladium is supported on materials like silica (B1680970) or polymers, allows for easy separation by filtration and potential reuse, minimizing precious metal waste. acs.orgrsc.org
Process Efficiency: Improving the "atom economy" by designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product is a core principle. One-pot, sequential reactions, where multiple steps are performed in the same vessel, can reduce waste from intermediate purification steps. rsc.org
Energy Efficiency: Conducting reactions at lower temperatures reduces energy consumption. The development of highly active catalyst systems that allow the Sonogashira coupling to proceed efficiently at room temperature contributes to a greener process. libretexts.org
Reduction of Derivatives: The use of protecting groups, such as the trimethylsilyl group on the alkyne, adds steps to the synthesis (protection and deprotection), generating more waste. Direct coupling with acetylene (B1199291) gas is an alternative, though it presents significant handling challenges. Research into alternative, easily removable, or non-existent protecting groups is ongoing.
By focusing on these areas, the synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate can be made more sustainable, reducing its environmental footprint. researchgate.net
Chemical Reactivity and Functional Group Transformations of Methyl 2 Amino 5 Bromo 3 Ethynylbenzoate
Reactivity at the Amino Group
The presence of a primary amino group ortho to a methyl ester and meta to a bromo group on the benzene (B151609) ring makes it a key site for various transformations. The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the ring.
Acylation and Sulfonylation Reactions
The primary amino group of Methyl 2-amino-5-bromo-3-ethynylbenzoate readily undergoes acylation and sulfonylation reactions with appropriate electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions result in the formation of the corresponding amides and sulfonamides, respectively. The introduction of an acyl or sulfonyl group can serve as a protective strategy for the amine or can be used to introduce specific functionalities that modulate the molecule's properties.
For instance, the related compound, methyl-2-amino-5-bromobenzoate, has been shown to react with methanesulfonyl chloride in dichloromethane. nih.gov This reaction proceeds by the nucleophilic attack of the amino group on the sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage. nih.govresearchgate.net A similar reactivity is expected for Methyl 2-amino-5-bromo-3-ethynylbenzoate. The resulting N-sulfonylated product can be further alkylated, as demonstrated by the reaction of methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate with sodium hydride and an alkylating agent in dimethylformamide. nih.govresearchgate.net
Table 1: Example of Sulfonylation on a Related Amino Benzoate (B1203000) Substrate
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
Amidation and Ureation Processes
Amidation of the amino group can be achieved through reaction with carboxylic acids, often activated with coupling agents, or with acyl chlorides. This transformation is fundamental in peptide synthesis and the creation of various bioactive molecules. Ureation involves the reaction of the amino group with isocyanates or carbamoyl (B1232498) chlorides to form urea (B33335) derivatives. These derivatives are prevalent in medicinal chemistry and materials science.
Diazotization and Subsequent Transformations
As a primary aromatic amine, the amino group of Methyl 2-amino-5-bromo-3-ethynylbenzoate can undergo diazotization upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This process converts the amino group into a highly versatile diazonium salt intermediate. This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Schiemann reactions, among others. This allows for the introduction of a diverse range of substituents, including halides (–F, –Cl, –I), cyano (–CN), hydroxyl (–OH), and hydrogen (via reductive deamination), thereby providing a powerful tool for further diversification of the aromatic core.
Reactivity at the Bromo Group
The bromo substituent on the aromatic ring serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)
The carbon-bromine bond is highly susceptible to oxidative addition to a low-valent palladium(0) catalyst, which is the initial step in many cross-coupling reactions. wikipedia.org This reactivity enables a variety of important synthetic transformations.
Suzuki-Miyaura Reaction : This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a widely used method for forming carbon-carbon bonds due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govresearchgate.net The Suzuki-Miyaura reaction has been successfully applied to unprotected ortho-bromoanilines, suggesting that Methyl 2-amino-5-bromo-3-ethynylbenzoate would be a suitable substrate for such transformations. nih.gov
Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govresearchgate.net This reaction is a powerful tool for the synthesis of styrenyl and other vinyl-substituted aromatic compounds. Intramolecular versions of the Heck reaction are also valuable for constructing cyclic systems. nih.gov
Stille Reaction : In the Stille reaction, the coupling partner is an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a significant drawback. wikipedia.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Alkyl/Aryl/Alkenyl (C-C) |
| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-Alkene (C-C) |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for constructing aryl amines, which are ubiquitous in pharmaceuticals and functional materials. wikipedia.org The bromo group of Methyl 2-amino-5-bromo-3-ethynylbenzoate can be coupled with a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles, using a suitable palladium catalyst and ligand system. researchgate.net This reaction provides a direct and efficient route to N-aryl derivatives that would be difficult to access through other methods. wikipedia.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Methyl 2-amino-5-bromo-3-ethynylbenzoate |
| Methanesulfonyl chloride |
| Dichloromethane |
| Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate |
| Sodium hydride |
| Dimethylformamide |
| Sodium nitrite |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Potassium carbonate (K₂CO₃) |
Nucleophilic Aromatic Substitution (SNAr) Pathways (if activated)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN2 reactions, SNAr does not occur via a backside attack, which is sterically hindered by the benzene ring. wikipedia.orgchemistrysteps.com Instead, the reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org
For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. pressbooks.pubnptel.ac.in These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pub The most common activating group is the nitro (NO₂) group. wikipedia.org
In the case of Methyl 2-amino-5-bromo-3-ethynylbenzoate, the leaving group is the bromine atom at the C5 position. To assess the viability of an SNAr reaction, the electronic effects of the other substituents must be considered:
Amino group (-NH₂) at C2: This is a strong electron-donating group, which deactivates the ring towards nucleophilic attack.
Ethynyl (B1212043) group (-C≡CH) at C3: This group has a weak electron-withdrawing effect.
Methyl ester group (-COOCH₃) at C1: This is an electron-withdrawing group.
The primary activating groups for SNAr are the ethynyl and methyl ester functions. However, neither is positioned in the optimal ortho or para position relative to the bromo leaving group. The strongly deactivating (for SNAr) amino group is in the ortho position. Consequently, the aromatic ring of Methyl 2-amino-5-bromo-3-ethynylbenzoate is not considered sufficiently activated for SNAr reactions to occur under standard conditions. pressbooks.pubnptel.ac.in Reactions with strong nucleophiles would likely require harsh conditions (high temperature and pressure), under which other reaction pathways, such as an elimination-addition (benzyne) mechanism, might compete or dominate. pressbooks.pubscienceinfo.com
Reactivity at the Ethynyl Group
The terminal alkyne is one of the most reactive functionalities in the molecule, participating in a wide array of transformations, particularly carbon-carbon bond-forming reactions.
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of "click chemistry," allowing for the efficient and highly selective formation of 1,4-disubstituted-1,2,3-triazoles from a terminal alkyne and an azide (B81097). nih.govnih.gov This reaction is known for its mild conditions, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool in bioconjugation, drug discovery, and materials science. nih.govmdpi.com
The ethynyl group of Methyl 2-amino-5-bromo-3-ethynylbenzoate is an excellent substrate for CuAAC reactions. The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form the stable five-membered triazole ring. nih.gov
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Copper Source | A source of Copper(I) is required. This is often generated in situ from CuSO₄ with a reducing agent. | CuSO₄·5H₂O, Copper(I) iodide (CuI) | nih.govnih.gov |
| Reducing Agent | Used to reduce Cu(II) to the active Cu(I) catalytic species. | Sodium ascorbate | nih.gov |
| Ligand | Often used to stabilize the Cu(I) catalyst and accelerate the reaction. | Tris-(benzyltriazolylmethyl)amine (TBTA), bathophenanthroline (B157979) disulfonate (BPS) | nih.gov |
| Solvent | A wide range of solvents can be used, often mixtures of water and an organic solvent. | t-BuOH/H₂O, DMF, DMSO, CH₂Cl₂ | nih.govmdpi.com |
| Temperature | Typically proceeds readily at room temperature. | 25 °C - 60 °C | mdpi.com |
The Sonogashira reaction is a powerful cross-coupling method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
Focusing on the reactivity of the ethynyl group, Methyl 2-amino-5-bromo-3-ethynylbenzoate can serve as the alkyne component, coupling with a variety of aryl or vinyl halides to produce disubstituted alkynes. This reaction is highly versatile for building more complex molecular architectures. The choice of catalyst, ligand, and base can be tuned depending on the steric and electronic properties of the coupling partners. nih.gov
| Component | Typical Reagents | Purpose | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for the cross-coupling cycle. | organic-chemistry.orgbeilstein-journals.org |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide intermediate. | organic-chemistry.org |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine | Acts as a solvent and neutralizes the HX by-product. | organic-chemistry.org |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the palladium center and influences catalytic activity. | nih.gov |
| Solvent | THF, DMF, Toluene, Acetonitrile | Solubilizes reactants and catalyst. | organic-chemistry.org |
Hydration: The ethynyl group can undergo hydration (the addition of water across the triple bond) to form a carbonyl compound. For terminal aryl alkynes like Methyl 2-amino-5-bromo-3-ethynylbenzoate, this reaction typically follows Markovnikov's rule, yielding a methyl ketone (an acetophenone (B1666503) derivative). The reaction is usually catalyzed by mercury(II) salts in aqueous acid, although greener, gold- or other transition-metal-catalyzed methods have been developed. libretexts.orgorganic-chemistry.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.org
Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne's triple bond. The intermolecular hydroamination of phenylacetylenes with anilines, often catalyzed by gold or other late transition metals, typically follows Markovnikov's rule to produce an imine, which may exist in equilibrium with its enamine tautomer. unimi.itfrontiersin.orgresearchgate.net This provides a direct route to nitrogen-containing compounds.
The ethynyl group can act as a 2π-electron component in various pericyclic cycloaddition reactions. sigmaaldrich.comorganic-chemistry.org
Diels-Alder Reaction: In a [4+2] cycloaddition, the alkyne can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. sigmaaldrich.comyoutube.com The initial adduct is a 1,4-cyclohexadiene (B1204751) derivative. The reaction is often facilitated by electron-withdrawing groups on the dienophile. acs.orglibretexts.org The ethynyl and ester groups on Methyl 2-amino-5-bromo-3-ethynylbenzoate would enhance its reactivity as a dienophile.
1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The CuAAC reaction is a specific example of this. Other 1,3-dipoles, such as nitrile oxides (to form isoxazoles) or nitrones (to form isoxazolines), can also react with the ethynyl group, providing access to a wide range of heterocycles. wikipedia.orgrsc.orgyoutube.com
Reactivity at the Methyl Ester Group
The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution and reduction reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. quora.com Basic hydrolysis, using a reagent like sodium hydroxide (B78521), results in the formation of a carboxylate salt, which is then protonated in an acidic workup to yield the free carboxylic acid.
Reduction: Strong reducing agents are required to reduce esters. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce esters to primary alcohols. libretexts.orgdoubtnut.comyoutube.com In this case, the methyl ester group would be converted to a hydroxymethyl (-CH₂OH) group. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. doubtnut.com Under carefully controlled conditions at low temperatures, diisobutylaluminum hydride (DIBAL-H) can be used to achieve partial reduction to the corresponding aldehyde. libretexts.org
Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group from the alcohol solvent. This equilibrium-driven process is known as transesterification.
Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines, typically at elevated temperatures, to form the corresponding amide. This reaction involves the displacement of the methoxide (B1231860) leaving group by the amine nucleophile.
Hydrolysis to Carboxylic Acid
The hydrolysis of the methyl ester group in Methyl 2-amino-5-bromo-3-ethynylbenzoate to its corresponding carboxylic acid, 2-amino-5-bromo-3-ethynylbenzoic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.
Under acidic conditions, the reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then eliminates methanol (B129727) to form the carboxylic acid.
Basic hydrolysis, also known as saponification, is generally an irreversible process that is carried out using a strong base like sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the corresponding carboxylate salt. An acidic workup is subsequently required to protonate the carboxylate and isolate the free carboxylic acid.
The reaction conditions for the hydrolysis of similar aromatic esters are summarized in the table below.
| Catalyst/Reagent | Solvent | Temperature | Yield |
| HCl (aq) | Water/Dioxane | Reflux | Moderate to Good |
| H2SO4 (aq) | Water/Ethanol | Reflux | Moderate to Good |
| NaOH (aq) | Water/Methanol | Reflux | Good to Excellent |
| KOH (aq) | Water/Ethanol | Reflux | Good to Excellent |
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For Methyl 2-amino-5-bromo-3-ethynylbenzoate, this reaction would involve the replacement of the methyl group of the ester with a different alkyl or aryl group from the reacting alcohol.
Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated, yielding the new ester. To drive the equilibrium towards the product, the reactant alcohol is often used in excess, or the methanol by-product is removed as it is formed.
Base-catalyzed transesterification is initiated by the deprotonation of the reactant alcohol by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. The elimination of the methoxide ion results in the formation of the new ester.
| Catalyst | Reactant Alcohol | Solvent | Conditions | Product Ester |
| H2SO4 (catalytic) | Ethanol | Excess Ethanol | Reflux | Ethyl 2-amino-5-bromo-3-ethynylbenzoate |
| NaOEt (catalytic) | Ethanol | Ethanol | Reflux | Ethyl 2-amino-5-bromo-3-ethynylbenzoate |
| Ti(OiPr)4 (catalytic) | Benzyl alcohol | Toluene | Reflux | Benzyl 2-amino-5-bromo-3-ethynylbenzoate |
Amidation and Reduction to Alcohol
The methyl ester group of Methyl 2-amino-5-bromo-3-ethynylbenzoate can be converted into an amide through a reaction with ammonia or a primary or secondary amine. This process, known as aminolysis or amidation, typically requires heating and may be catalyzed by Lewis acids. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently eliminates methanol to form the amide.
Furthermore, the ester can be reduced to the corresponding primary alcohol, (2-amino-5-bromo-3-ethynylphenyl)methanol. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding alcohol. Milder reducing agents like sodium borohydride are generally not reactive enough to reduce esters.
| Transformation | Reagent | Solvent | Conditions | Product |
| Amidation | Ammonia | Methanol | High pressure, heat | 2-amino-5-bromo-3-ethynylbenzamide |
| Amidation | Ethylamine | Toluene | Reflux | N-ethyl-2-amino-5-bromo-3-ethynylbenzamide |
| Reduction | LiAlH4 | THF | 0 °C to reflux | (2-amino-5-bromo-3-ethynylphenyl)methanol |
Chemoselectivity and Regioselectivity in Multi-functionalized Substrates
The presence of multiple reactive sites in Methyl 2-amino-5-bromo-3-ethynylbenzoate raises important questions of chemoselectivity and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in the reduction of the molecule, a strong reducing agent like LiAlH4 will reduce the ester to an alcohol but will typically not affect the aromatic bromine or the ethynyl group under standard conditions. However, under forcing conditions, the ethynyl group could also be reduced. The amino group is generally unreactive towards hydride reduction.
Mechanistic Insights into Key Transformation Pathways
The transformation pathways of the functional groups in Methyl 2-amino-5-bromo-3-ethynylbenzoate are governed by well-established organic reaction mechanisms.
Nucleophilic Acyl Substitution: The hydrolysis, transesterification, and amidation of the methyl ester group all proceed via a nucleophilic acyl substitution mechanism. This mechanism involves the formation of a tetrahedral intermediate, which is a key step in these transformations. The nature of the nucleophile (water, alcohol, or amine) and the catalyst (acid or base) determines the specific course of the reaction.
Hydride Reduction: The reduction of the ester to a primary alcohol with LiAlH4 involves the delivery of two hydride ions to the carbonyl carbon. The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further.
Electrophilic Aromatic Substitution: Any reaction involving the substitution of a hydrogen atom on the aromatic ring will be governed by the principles of electrophilic aromatic substitution. The formation of a sigma complex (arenium ion) as a resonance-stabilized intermediate is a central feature of this mechanism. The stability of the possible sigma complexes will determine the regiochemical outcome of the substitution.
Applications of Methyl 2 Amino 5 Bromo 3 Ethynylbenzoate As a Synthetic Intermediate
Construction of Complex Polycyclic Aromatic Systems
The ethynyl (B1212043) group in Methyl 2-amino-5-bromo-3-ethynylbenzoate is a key functional group for the construction of extended π-systems characteristic of polycyclic aromatic hydrocarbons (PAHs). Various metal-catalyzed cross-coupling and cyclization reactions can be envisioned to leverage this functionality.
Potential Synthetic Strategies:
| Reaction Type | Reactant | Catalyst | Potential Product |
| Sonogashira Coupling | Aryl halides | Pd/Cu | Aryl-substituted alkyne derivatives |
| [2+2+2] Cycloaddition | Alkynes | Co, Rh, or Ir complexes | Substituted benzene (B151609) rings |
| Bergman Cyclization | Diynes | Thermal or photochemical | Aromatic diradicals |
| Cadiot-Chodkiewicz Coupling | Terminal alkynes | Copper salts | Unsymmetrical diynes |
These reactions could be employed in a sequential manner to build up complex, multi-ring systems. For instance, a Sonogashira coupling could be used to introduce another aromatic ring, followed by an intramolecular cyclization to form a fused polycyclic system. The bromo substituent offers an additional site for further functionalization, enabling the synthesis of highly elaborate PAH structures.
Synthesis of Heterocyclic Scaffolds (e.g., Indoles, Quinolines, Benzofurans via cyclization reactions of derivatives)
The presence of the ortho-amino and ethynyl groups makes Methyl 2-amino-5-bromo-3-ethynylbenzoate an ideal precursor for the synthesis of a variety of heterocyclic compounds. Intramolecular cyclization reactions are a powerful tool for the construction of these valuable scaffolds, which are prevalent in pharmaceuticals and natural products.
Projected Cyclization Pathways:
| Target Heterocycle | Reaction Name | Conditions |
| Indoles | Larock Indole Synthesis | Palladium catalyst, base |
| Quinolines | Friedländer Annulation | Acid or base catalysis |
| Benzofurans | Intramolecular Cyclization | Base or metal catalyst |
For example, a palladium-catalyzed intramolecular cyclization of a derivative of Methyl 2-amino-5-bromo-3-ethynylbenzoate, where the amino group attacks the activated alkyne, could lead to the formation of a substituted indole. Similarly, condensation reactions with appropriate carbonyl compounds could pave the way for the synthesis of quinoline (B57606) derivatives through a Friedländer-type reaction.
Development of Diverse Compound Libraries (focused on synthetic methodology)
The multiple reactive sites on Methyl 2-amino-5-bromo-3-ethynylbenzoate make it an excellent starting material for the generation of diverse compound libraries for high-throughput screening. By systematically varying the reaction partners and conditions at each functional group, a vast array of structurally distinct molecules can be synthesized.
Methodology for Library Generation:
A combinatorial approach could be employed, where the ethynyl group is functionalized via a Sonogashira coupling with a library of aryl halides. Subsequently, the amino group could be acylated with a diverse set of carboxylic acids. Finally, the bromo substituent could be subjected to another cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce further diversity. This parallel synthesis approach would allow for the rapid generation of a large number of compounds with varied substitution patterns.
Precursor for Advanced Organic Materials (excluding material properties research)
The rigid, planar structure and the potential for extended conjugation make molecules derived from Methyl 2-amino-5-bromo-3-ethynylbenzoate promising candidates as building blocks for advanced organic materials. The synthetic focus in this area would be on creating well-defined oligomers and polymers with tailored electronic and photophysical properties.
Synthetic Routes to Organic Materials:
| Material Type | Synthetic Method |
| Conjugated Polymers | Sonogashira Polymerization |
| Dendrimers | Convergent or Divergent Synthesis |
| Molecular Wires | Iterative Cross-Coupling Reactions |
For instance, Sonogashira polymerization of a di-functionalized derivative of Methyl 2-amino-5-bromo-3-ethynylbenzoate could lead to the formation of conjugated polymers with potential applications in organic electronics. The ability to precisely control the structure and connectivity of the monomer units is a key advantage of using such a well-defined precursor.
Advanced Spectroscopic and Structural Elucidation Studies of Methyl 2 Amino 5 Bromo 3 Ethynylbenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of Methyl 2-amino-5-bromo-3-ethynylbenzoate by providing information about the chemical environment of each proton and carbon atom.
Multi-dimensional NMR techniques are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. It could reveal spatial relationships between the amino group protons and adjacent substituents on the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations (Note: These are predicted values for illustrative purposes.)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from ¹H |
|---|---|---|---|
| NH₂ | ~5.0 (broad s) | - | C2, C3 |
| C4-H | ~7.8 (d) | ~125.0 | C2, C5, C6 |
| C6-H | ~7.5 (d) | ~135.0 | C2, C4, C5 |
| Ethynyl-H | ~3.5 (s) | ~80.0 | C3, Acetylenic C |
| OCH₃ | ~3.9 (s) | ~52.0 | Carbonyl C |
| C1 | - | ~110.0 | - |
| C2 | - | ~148.0 | - |
| C3 | - | ~95.0 | - |
| C5 | - | ~115.0 | - |
| Carbonyl C | - | ~168.0 | - |
Solvent and temperature-dependent NMR studies can provide deeper insights into molecular dynamics and intermolecular interactions. For example, changing the solvent could shift the chemical signals of the amino (NH₂) protons, indicating hydrogen bonding with the solvent. Varying the temperature could reveal information about the rotational barriers of the amino and ester groups.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For Methyl 2-amino-5-bromo-3-ethynylbenzoate (C₁₀H₈BrNO₂), the exact mass would be calculated and compared to the experimentally measured value to confirm its composition.
Table 2: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrNO₂ |
| Calculated Exact Mass | 252.9789 m/z |
| Ionization Mode | ESI+ |
| Expected Ion | [M+H]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
IR Spectroscopy: Key vibrational bands would be expected for the N-H stretches of the amine, the C≡C stretch of the alkyne, the C=O stretch of the ester, and C-H stretches of the aromatic ring and methyl group.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetrical vibrations, such as the C≡C triple bond, which often gives a strong signal in Raman spectra.
Table 3: Principal IR and Raman Vibrational Frequencies
| Functional Group | Type of Vibration | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300-3500 | Weak |
| C≡C (Alkyne) | Stretch | 2100-2140 | Strong |
| C=O (Ester) | Stretch | 1700-1725 | Medium |
| C-O (Ester) | Stretch | 1250-1300 | Medium |
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of Methyl 2-amino-5-bromo-3-ethynylbenzoate be grown, X-ray crystallography could provide a definitive three-dimensional model of its solid-state structure. This analysis would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates the crystal packing arrangement.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of Methyl 2-amino-5-bromo-3-ethynylbenzoate would be expected to show absorption bands corresponding to π→π* transitions associated with the conjugated aromatic system, which includes the amino, bromo, and ethynyl (B1212043) substituents. The position of the maximum absorption wavelength (λ_max) would provide information about the extent of electronic conjugation in the molecule.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Methyl 2-amino-5-bromo-3-ethynylbenzoate |
Circular Dichroism (CD) Spectroscopy of Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiroptical properties of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, providing valuable information on the absolute configuration and conformational features of chiral compounds.
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the synthesis and Circular Dichroism (CD) spectroscopic analysis of chiral derivatives of Methyl 2-amino-5-bromo-3-ethynylbenzoate. While CD spectroscopy is widely applied to study the three-dimensional structure of various chiral organic molecules, it appears that this specific class of compounds has not yet been explored in this context.
Consequently, there is no available data regarding the specific CD spectra, Cotton effects, or conformational analysis of any chiral derivatives of Methyl 2-amino-5-bromo-3-ethynylbenzoate. The synthesis of such chiral derivatives, for instance by introducing a chiral center in the ester group or by forming derivatives through the amino or ethynyl functionalities with chiral reagents, would be a prerequisite for any CD spectroscopic investigation.
Future research in this area could focus on the design and synthesis of chiral analogues of Methyl 2-amino-5-bromo-3-ethynylbenzoate. Subsequent CD spectroscopic studies would then be instrumental in elucidating their absolute stereochemistry and preferred conformations in solution, contributing to a deeper understanding of their structure-property relationships.
Computational and Theoretical Investigations of Methyl 2 Amino 5 Bromo 3 Ethynylbenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. For Methyl 2-amino-5-bromo-3-ethynylbenzoate, methods such as Density Functional Theory (DFT) and ab initio calculations offer deep insights into its behavior at a molecular level. These theoretical approaches are crucial for predicting molecular geometry, electronic properties, and reactivity, often complementing and guiding experimental work.
Studies on analogous compounds, such as 2-amino-5-bromobenzoic acid and its methyl ester, have frequently employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netresearchgate.netdocumentsdelivered.com This level of theory has proven effective in optimizing molecular structures and calculating a range of molecular properties for similar aromatic systems. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For Methyl 2-amino-5-bromo-3-ethynylbenzoate, the arrangement of electrons is influenced by the interplay of the benzene (B151609) ring and its various substituents: the amino (-NH2), bromo (-Br), ethynyl (B1212043) (-C≡CH), and methyl ester (-COOCH3) groups.
Natural Bond Orbital (NBO) analysis is a key tool for dissecting the electronic structure, revealing hyperconjugative interactions and charge delocalization within the molecule. researchgate.netresearchgate.net In similar bromo-amino-substituted benzoic acid derivatives, significant charge delocalization from the lone pairs of the nitrogen and oxygen atoms to the aromatic ring has been observed. This delocalization stabilizes the molecule and influences its reactivity. The presence of the electron-withdrawing bromine atom and the π-system of the ethynyl group would further modulate the electron density distribution across the molecule.
Molecular Orbital Characterization (HOMO/LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.comnih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. nih.gov
For related amino-bromo-benzoic acid derivatives, the HOMO is typically localized over the amino group and the aromatic ring, reflecting their electron-donating nature. researchgate.net Conversely, the LUMO is often distributed over the carboxylic acid or ester group and the benzene ring, indicating the region most susceptible to nucleophilic attack. The HOMO→LUMO transition, therefore, represents a transfer of electron density from the amino- and ring-centered regions to the ester group. researchgate.net The introduction of the ethynyl group is expected to influence the energies and spatial distributions of these frontier orbitals.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity. |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net These maps are invaluable for predicting how a molecule will interact with other chemical species.
In an MEP map, regions of negative potential, typically colored red, indicate an excess of electron density and are prone to electrophilic attack. For a molecule like Methyl 2-amino-5-bromo-3-ethynylbenzoate, these areas would be expected around the oxygen atoms of the ester group and the nitrogen atom of the amino group. Regions of positive potential, shown in blue, signify a deficiency of electrons and are susceptible to nucleophilic attack. These are often found around the hydrogen atoms of the amino group and the ethynyl group. researchgate.netresearchgate.net The MEP analysis thus provides a predictive model for intermolecular interactions and chemical reactivity.
Prediction of Spectroscopic Parameters
Computational methods are also extensively used to predict spectroscopic data, which can then be compared with experimental results for validation of both the theoretical model and the experimental structure.
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. researchgate.netcam.ac.uk
For the related compound Methyl 2-amino-5-bromobenzoate, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and shown to be in good agreement with experimental data. researchgate.net The chemical shifts are highly sensitive to the electronic environment of each nucleus. Therefore, the predicted values for Methyl 2-amino-5-bromo-3-ethynylbenzoate would reflect the specific electronic influences of the ethynyl group in addition to the other substituents. Comparing calculated shifts with experimentally obtained spectra is a powerful method for confirming the molecular structure.
Table of Predicted ¹H NMR Chemical Shifts (Hypothetical Data Based on Similar Structures)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.0 - 8.0 |
| NH₂ | 4.5 - 5.5 |
| OCH₃ | 3.8 - 4.0 |
Table of Predicted ¹³C NMR Chemical Shifts (Hypothetical Data Based on Similar Structures)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 165 - 170 |
| Aromatic-C | 110 - 150 |
| C≡C (Ethynyl) | 75 - 90 |
Vibrational Frequency Analysis (IR/Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which, after appropriate scaling, typically show excellent agreement with experimental spectra. scirp.orgresearchgate.net This analysis is crucial for assigning specific absorption bands to particular molecular motions.
A complete vibrational assignment is often achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. scirp.org For Methyl 2-amino-5-bromo-3-ethynylbenzoate, characteristic vibrational modes would include N-H stretching of the amino group, C=O stretching of the ester, C≡C stretching of the ethynyl group, and various C-H and C-C vibrations of the aromatic ring. researchgate.netscirp.org Theoretical spectra can aid in the interpretation of complex experimental IR and Raman data.
Table of Key Predicted Vibrational Frequencies (Hypothetical Data Based on Similar Structures)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | ~3500 |
| N-H Stretch (symmetric) | ~3400 |
| C≡C-H Stretch | ~3300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Ester) | ~1720 |
| C≡C Stretch | 2100 - 2200 |
| N-H Bend | ~1620 |
Reaction Pathway Modeling and Transition State Analysis
No information is available in the current literature regarding the modeling of reaction pathways or the analysis of transition states involving Methyl 2-amino-5-bromo-3-ethynylbenzoate.
Conformational Analysis and Energetic Landscapes
There are no published studies on the conformational analysis or the energetic landscapes of Methyl 2-amino-5-bromo-3-ethynylbenzoate.
Molecular Dynamics Simulations
No molecular dynamics simulations for Methyl 2-amino-5-bromo-3-ethynylbenzoate have been reported in the scientific literature to assess its conformational flexibility or reactivity.
Emerging Research Directions and Future Perspectives
Novel Catalytic Systems for Functionalization
The presence of bromo, amino, and ethynyl (B1212043) groups on the benzene (B151609) ring of Methyl 2-amino-5-bromo-3-ethynylbenzoate offers multiple avenues for functionalization through the development of novel catalytic systems. Future research is anticipated to focus on chemoselective transformations that target one functional group while leaving the others intact.
Palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig amination, are expected to be key areas of exploration. Novel ligand designs for palladium catalysts could enable milder reaction conditions and higher functional group tolerance, allowing for the selective modification of the bromo or ethynyl moieties. For instance, developing catalysts that can selectively couple the aryl bromide in the presence of the terminal alkyne, or vice-versa, would provide versatile synthetic routes to complex molecules.
Furthermore, gold and other transition metal catalysts could be employed to activate the ethynyl group for various cycloaddition and hydrofunctionalization reactions, leading to the synthesis of diverse heterocyclic scaffolds. The development of dual-catalytic systems that can orchestrate sequential or one-pot transformations at different sites of the molecule represents a particularly promising frontier.
Table 1: Potential Catalytic Functionalization Strategies
| Functional Group | Reaction Type | Potential Catalyst System | Anticipated Product Class |
| Bromo | Suzuki Coupling | Palladium(0) with phosphine (B1218219) ligands | Biaryl compounds |
| Bromo | Buchwald-Hartwig Amination | Palladium(0) with bulky phosphine ligands | Di- and tri-arylamines |
| Ethynyl | Sonogashira Coupling | Palladium(0)/Copper(I) | Aryl alkynes |
| Ethynyl | Cycloaddition | Gold(I) or Ruthenium(II) | Heterocyclic compounds |
| Amino | Acylation/Sulfonylation | Organocatalysts (e.g., DMAP) | Amides and sulfonamides |
Integration into Automated Synthesis Platforms
The increasing role of automation in chemical synthesis presents a significant opportunity for the utilization of versatile building blocks like Methyl 2-amino-5-bromo-3-ethynylbenzoate. Its multiple reactive handles make it an ideal candidate for integration into automated synthesis platforms for the rapid generation of compound libraries for high-throughput screening.
In an automated workflow, the compound could be sequentially functionalized using a series of pre-programmed reactions. For example, an automated platform could first perform a Sonogashira coupling on the ethynyl group, followed by a Suzuki coupling at the bromo position, and finally an acylation of the amino group. This would allow for the creation of a large and diverse set of molecules from a single starting material with minimal manual intervention. The development of robust reaction conditions compatible with automated liquid handlers and purification systems will be crucial for the successful implementation of this approach.
Table 2: Conceptual Automated Synthesis Workflow
| Step | Operation | Reagents/Catalysts | Resulting Intermediate/Product |
| 1 | Dispense Methyl 2-amino-5-bromo-3-ethynylbenzoate | Solution in a suitable solvent | Initial reactant loaded |
| 2 | Sonogashira Coupling | Aryl iodide, Pd/Cu catalyst, base | Functionalized alkyne |
| 3 | Purification | Automated chromatography | Purified intermediate |
| 4 | Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl derivative |
| 5 | Purification | Automated chromatography | Purified intermediate |
| 6 | Acylation | Acyl chloride, base | Final N-acylated product |
| 7 | Final Purification | Automated chromatography | Purified final compound |
Exploration of New Reactivity Modes
Beyond established catalytic methods, future research will likely uncover novel reactivity modes for Methyl 2-amino-5-bromo-3-ethynylbenzoate. The interplay between the electron-donating amino group and the electron-withdrawing ester and bromo substituents, along with the reactive ethynyl group, could lead to unique chemical transformations.
For instance, intramolecular reactions could be explored, where the amino or ester group reacts with the ethynyl moiety under specific conditions to form novel heterocyclic systems. The development of photoredox catalysis could also open up new avenues for the functionalization of this compound, potentially enabling radical-based transformations that are complementary to traditional transition metal-catalyzed reactions. The investigation of its behavior in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is another promising area of research.
Sustainable and Economical Production Methodologies
As the potential applications of Methyl 2-amino-5-bromo-3-ethynylbenzoate and its derivatives expand, the development of sustainable and economical production methods will become increasingly important. Current synthetic routes may rely on expensive catalysts, harsh reaction conditions, or generate significant waste.
Future research in this area will likely focus on several key aspects:
Catalyst Improvement: Developing more active and recyclable catalysts, potentially based on earth-abundant metals, to replace precious metal catalysts like palladium.
Process Intensification: Utilizing flow chemistry and microreactor technology to improve reaction efficiency, reduce reaction times, and enhance safety.
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as bio-based solvents or water.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.
By focusing on these areas, it will be possible to develop manufacturing processes for Methyl 2-amino-5-bromo-3-ethynylbenzoate that are not only cost-effective but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-5-bromo-3-ethynylbenzoate?
- Methodology : Synthesis involves multi-step reactions, including bromination, amino-group protection, and ethynyl group introduction. For brominated aromatic systems, bromination under controlled conditions (e.g., using NBS or Br₂ with Lewis acids) is critical. Protecting the amino group (e.g., via acetylation) prevents undesired side reactions. Continuous flow reactors can optimize reaction efficiency and purity, as demonstrated in analogous ester syntheses . Post-synthesis, purification via column chromatography or recrystallization ensures high yield and purity.
Q. How can spectroscopic techniques validate the structure of Methyl 2-amino-5-bromo-3-ethynylbenzoate?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions and integration ratios. IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, ethynyl C≡C at ~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight. Cross-reference experimental data with computational predictions (e.g., DFT-optimized geometries and NMR chemical shifts) and databases like NIST Chemistry WebBook .
Q. What storage conditions ensure the stability of Methyl 2-amino-5-bromo-3-ethynylbenzoate?
- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Monitor stability via periodic HPLC or TLC analysis. Avoid prolonged exposure to moisture, as ester groups may hydrolyze. Safety protocols (e.g., gloves, fume hoods) are essential due to bromine and ethynyl reactivity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of Methyl 2-amino-5-bromo-3-ethynylbenzoate?
- Methodology : Employ hybrid functionals (e.g., B3LYP) with exact exchange to model thermochemical properties accurately . Use basis sets like 6-31G(d,p) for geometry optimization. Calculate HOMO-LUMO gaps to assess reactivity and charge distribution. Validate computational results against experimental UV-Vis spectra or cyclic voltammetry data.
Q. What role does the ethynyl group play in the compound’s reactivity?
- Methodology : The ethynyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation. Its electron-withdrawing effect modulates aromatic ring electrophilicity, influencing substitution patterns. Kinetic studies (e.g., time-resolved spectroscopy) can compare reaction rates with non-ethynyl analogs. Computational studies (DFT) further elucidate transition states and regioselectivity .
Q. How should researchers address contradictions in spectral data or computational predictions?
- Methodology : Cross-validate results using multiple analytical techniques (e.g., X-ray crystallography for unambiguous structure confirmation). For computational discrepancies, refine models by including solvent effects or higher-level theory (e.g., CCSD(T)). Compare experimental NMR shifts with DFT-predicted values to identify systematic errors. Collaborative data sharing (e.g., via PubChem or NIST) enhances reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
